molecular formula C18H16ClNO5 B5259871 (E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid

(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B5259871
M. Wt: 361.8 g/mol
InChI Key: RIMVWQUIFYJECS-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorobenzoyl group and a dimethoxyphenyl group, connected through a prop-2-enoic acid backbone. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 2,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The 2-chlorobenzoyl chloride reacts with an amine to form an intermediate amide.

    Aldol Condensation: The intermediate amide undergoes an aldol condensation with 2,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New derivatives with substituted groups.

Scientific Research Applications

(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-[(2-chlorobenzoyl)amino]-3-(2,4-dimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c1-24-12-8-7-11(16(10-12)25-2)9-15(18(22)23)20-17(21)13-5-3-4-6-14(13)19/h3-10H,1-2H3,(H,20,21)(H,22,23)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMVWQUIFYJECS-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.